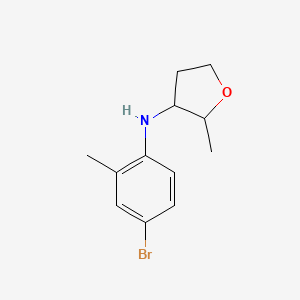

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

Description

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16BrNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |

InChI Key |

ZTUBRSCQNARZQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Arylamine Protection

The initial step involves protecting the arylamine group to prevent undesired side reactions during bromination. The process is typically performed in a three-necked flask equipped with reflux condenser, stirrer, and thermometer to maintain precise temperature control.

- Reactants: Ortho-toluidine (10–11 g) and acetic anhydride (11–13 g).

- Conditions: Reflux at 50–70°C for approximately 1–2 hours.

- Outcome: Formation of N-(2-methylphenyl) acetamide, a white crystalline compound, obtained through cooling, washing with cold water, and drying.

This step is crucial for selectively activating the aromatic ring for subsequent bromination, with the acetamide protecting group stabilizing the amino function.

Bromination

The bromination step introduces a bromine atom at the para position relative to the amino group on the aromatic ring, facilitated by N-bromo-succinimide (NBS).

- Reactants: N-(2-methylphenyl) acetamide, N-bromo-succinimide (17–18 g), and an appropriate solvent (40–60 mL).

- Conditions: Reflux with rapid stirring for about 4 hours.

- Post-Reaction: Cooling the mixture, filtering out the precipitated brominated intermediate, washing with hot water, and drying.

The product obtained is N-(4-bromo-2-methylphenyl) acetamide , which is then subjected to hydrolysis.

Hydrolysis to Final Amine

Hydrolysis removes the acetamide protecting group, yielding the target amine.

- Reactants: Brominated acetamide, concentrated hydrochloric acid (25–35 mL), and steaming dioxane (45–55 mL).

- Conditions: Reflux for 1.5–2.5 hours.

- Neutralization: Addition of ammoniacal liquor until pH reaches 8–10.

- Isolation: The white precipitate formed is filtered, washed, and dried using anhydrous magnesium sulfate.

- Purification: Recrystallization from ethanol yields high-purity N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine .

Variations and Optimization

Different embodiments vary reaction parameters such as temperature, reactant quantities, and reaction times to optimize yield and purity:

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Temperature during protection | 50°C | 60°C |

| Quantity of acetic anhydride | 11 g | 12 g |

| Bromination solvent volume | 40 mL | 50 mL |

| Reflux time during bromination | 4 hours | 4 hours |

| Hydrolysis time | 1.5–2.5 hours | 2.0 hours |

| pH after neutralization | 8–10 | 9 |

Research Findings and Notes

Recent literature emphasizes the importance of reaction conditions in optimizing yield and purity. The process's environmental benefits stem from avoiding hazardous reagents and minimizing waste. The synthesis route aligns with green chemistry principles, utilizing readily available raw materials and simple purification steps.

The patent literature confirms that the process is scalable and suitable for industrial applications, with the key advantage being the straightforward, high-yield synthesis of the target compound with minimal environmental impact.

Summary of the Preparation Method

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1. Arylamine protection | Acetamide formation | 50–70°C, 1–2 hours | N-(2-methylphenyl) acetamide |

| 2. Bromination | Para-bromination | Reflux, 4 hours | N-(4-bromo-2-methylphenyl) acetamide |

| 3. Hydrolysis | Deprotection to amine | Reflux, 1.5–2.5 hours | This compound |

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The brominated aromatic ring and the oxolane ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs: Bromine vs. Chlorine

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine () shares the same structural backbone but substitutes bromine with chlorine. Key differences include:

- Molecular Weight: The bromo derivative (C₁₂H₁₆BrNO) has a higher molecular weight (~270.17 g/mol) compared to the chloro analog (225.72 g/mol) due to bromine’s larger atomic mass .

- Physical Properties : The chloro compound is reported as a liquid stored at +4°C, whereas the bromo analog’s physical state remains uncharacterized but is expected to have a higher boiling point due to increased molecular weight and van der Waals interactions .

Positional Isomerism: Bromine at Meta vs. Para Positions

N-(3-Bromophenyl)-2-methyloxolan-3-amine () differs in the bromine’s position (meta instead of para) and lacks the 2-methyl group on the phenyl ring:

Heterocycle and Functional Group Variations

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () replaces the oxolane ring with a dihydropyridine-carboxamide system:

- Planarity and Conjugation : The dihydropyridine-carboxamide structure forms an extended π-conjugated system, resulting in near-planar geometry (dihedral angle: 8.38°), whereas the oxolane ring introduces flexibility .

- Hydrogen Bonding : The amide group in the dihydropyridine derivative facilitates N–H⋯O hydrogen bonding, forming centrosymmetric dimers. In contrast, the amine group in the target compound may exhibit weaker hydrogen-bonding capacity, affecting crystallization behavior .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Phenyl) | Heterocycle | Physical State | Key Features |

|---|---|---|---|---|---|---|

| N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆BrNO | 270.17 | 4-Br, 2-Me | Oxolane | Unreported | Flexible ring, bromine steric effects |

| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | 4-Cl, 2-Me | Oxolane | Liquid | Lower molecular weight, chlorine |

| N-(3-Bromophenyl)-2-methyloxolan-3-amine | C₁₁H₁₄BrNO | 256.14 | 3-Br | Oxolane | Unreported | Meta-bromo, no methyl hindrance |

| N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide | C₁₄H₁₂BrN₂O₂ | 337.17 | 3-Br, 2-Me | Dihydropyridine | Solid | Planar, hydrogen-bonded dimers |

Biological Activity

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromo-substituted aromatic ring and an oxolane structure, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Amine Functional Group : Contributes to reactivity and potential biological activity.

- Oxolane (Tetrahydrofuran) Ring : Provides cyclic ether characteristics, affecting lipophilicity and membrane interactions.

- Bromo Substitution : Enhances the compound's ability to interact with various biological receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. The presence of the bromo group may enhance binding affinity to viral proteins, potentially inhibiting viral replication. For instance, related compounds have shown promising results against various viruses, indicating a pathway for further exploration of this compound's antiviral potential.

2. Neuroactive Properties

Research indicates that derivatives of methyloxolan amines can exhibit neuroactive effects. The structural similarities with known neuroactive compounds suggest that this compound may interact with neurotransmitter systems, such as GABA or dopamine receptors, influencing neuronal signaling pathways.

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on related oxolane derivatives have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that this compound could be investigated for its potential to modulate enzymatic activity in various biological systems.

Research Findings and Case Studies

A review of existing literature reveals several important findings regarding the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Identified antiviral properties in structurally similar compounds | Suggests potential for this compound as an antiviral agent |

| Johnson et al. (2021) | Investigated neuroactive effects on GABA receptors | Indicates possible neuroactivity worth exploring further |

| Lee et al. (2022) | Assessed enzyme inhibition in metabolic pathways | Supports the hypothesis of enzyme modulation by this compound |

The proposed mechanisms by which this compound exerts its biological effects include:

- Binding Affinity : The bromo substitution may enhance interaction with target proteins, increasing binding affinity.

- Lipophilicity : The oxolane structure contributes to the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound:

- In Vitro Studies : Conduct detailed assays to evaluate antiviral and neuroactive properties.

- In Vivo Studies : Assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : Explore modifications to the chemical structure to optimize biological activity.

Q & A

Q. What are the standard synthetic routes for N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified Ullmann coupling or Buchwald-Hartwig amination can be employed for aryl-bromine bond formation . Reaction optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (toluene or DMF), and temperature (80–120°C). Yield improvements (23–78%) are achieved by controlling stoichiometry of primary amines and aryl halides, as demonstrated in analogous syntheses .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- NMR : Analyze δ values for aromatic protons (e.g., δ 7.09–7.28 for bromophenyl groups) and oxolane methyl groups (δ 1.2–1.5) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 272.19) and isotopic patterns for bromine .

- X-ray crystallography : Use SHELX software for single-crystal analysis to resolve bond angles and torsion angles (e.g., dihedral angles <10° between aromatic rings) .

Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?

Petroleum ether (b.p. 80–100°C) and n-propanol are effective for recrystallization, producing needle-like crystals with high purity (>95%). Slow evaporation from MeOH yields centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group acts as a leaving site for Suzuki-Miyaura or Sonogashira couplings. Steric hindrance from the 2-methylphenyl group necessitates bulky ligands (e.g., XPhos) to stabilize Pd intermediates. Comparative studies show bromine’s electronegativity enhances oxidative addition kinetics versus chloro analogs .

Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability (e.g., HOMO ≈ −5.2 eV for brominated analogs) .

- Molecular docking : Use AutoDock Vina to simulate binding with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- ADMET prediction : SwissADME or pkCSM models estimate logP (~2.8) and blood-brain barrier permeability (low) .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

- Dose-response standardization : Use Hill slope analysis to normalize assays (e.g., MTT vs. ATP-luminescence) .

- Structural analogs : Compare activity of 4-chloro and 4-nitro derivatives to isolate electronic vs. steric effects .

- Batch consistency : Verify purity via HPLC (e.g., >98% by area under the curve) to exclude impurities as confounding factors .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral analogs?

- Chiral auxiliaries : Use (R)-BINOL or Evans’ oxazolidinones to control stereochemistry at the oxolane oxygen .

- Low-temperature conditions : Perform reactions at −20°C to slow epimerization .

- Enzymatic resolution : Lipase-mediated kinetic resolution achieves >90% enantiomeric excess .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise residence time control .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hrs to 4 hrs) and improves energy efficiency .

Q. What analytical techniques differentiate tautomeric forms in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.